molecular formula C10H10BrClO3 B1440840 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride CAS No. 1160250-48-5

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride

Cat. No.: B1440840
CAS No.: 1160250-48-5
M. Wt: 293.54 g/mol
InChI Key: GTPKIZFFIVQGTO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride typically involves the reaction of 2-Bromo-4-ethoxy-5-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

    Reduction: It can be reduced to form 2-Bromo-4-ethoxy-5-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., pyridine), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Major products formed from these reactions depend on the specific nucleophile or reducing agent used .

Scientific Research Applications

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophilic groups in biomolecules, leading to the modification of proteins and other macromolecules. This reactivity is exploited in proteomics research to study protein interactions and functions .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride include:

    2-Bromo-4-ethoxy-5-methoxybenzoic acid: The precursor in its synthesis.

    2-Bromo-4-ethoxy-5-methoxybenzyl alcohol: A reduction product.

    2-Bromo-4-ethoxy-5-methoxybenzamide: A product of its reaction with amines.

What sets this compound apart is its acyl chloride functional group, which makes it highly reactive and useful for modifying biomolecules .

Properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPKIZFFIVQGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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